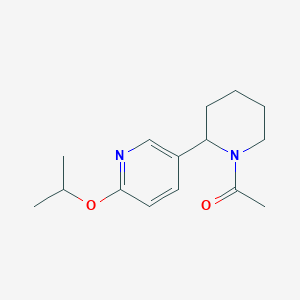

1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

Beschreibung

1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a ketone group at the ethanone position, a piperidine ring substituted at the 2-position with a pyridine moiety, and an isopropoxy group at the 6-position of the pyridine ring. The isopropoxy group likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to other substituents like methoxy or halogen groups .

Eigenschaften

Molekularformel |

C15H22N2O2 |

|---|---|

Molekulargewicht |

262.35 g/mol |

IUPAC-Name |

1-[2-(6-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C15H22N2O2/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

MRGLBBFVPWNLRU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=NC=C(C=C1)C2CCCCN2C(=O)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

Chemical Structure and Properties

Chemical Formula : C14H20N2O

Molecular Weight : 232.33 g/mol

CAS Number : Not specifically listed in the search results but can be derived from its structure.

Structure

The compound features a piperidine ring substituted with a 6-isopropoxypyridine moiety, which is critical for its biological activity. The ethanone group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds related to piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives, including those similar to 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone , found that many showed promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 µg/mL |

| Compound B | Escherichia coli | 12.5 µg/mL |

| Compound C | Salmonella Typhi | 25 µg/mL |

| 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone | Various (pending study) | TBD |

Pharmacological Activity

In addition to antimicrobial effects, piperidine derivatives are known for their diverse pharmacological profiles, including:

- Analgesic Effects : Some studies indicate that piperidine derivatives may exhibit pain-relieving properties.

- CNS Activity : The structure suggests potential interactions with central nervous system receptors, which could lead to psychoactive effects or therapeutic applications in mood disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The synthesized compounds were tested against multiple strains of bacteria and fungi, revealing that certain modifications in the piperidine structure significantly enhanced their antimicrobial efficacy.

Key Findings:

- Compounds with halogen substitutions showed improved activity against resistant bacterial strains.

- The introduction of various functional groups on the piperidine ring altered the binding affinity to microbial targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone, focusing on structural variations, bioactivity, and physicochemical properties:

Key Structural and Functional Insights :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity, improving reactivity in nucleophilic substitutions . Electron-Donating Groups (e.g., OiPr, OMe): Increase lipophilicity and bioavailability, as seen in the isopropoxy variant. Bulkier Groups (e.g., tert-butyldimethylsilyloxy): Improve metabolic stability but may reduce membrane permeability .

Biological Activity: Tetrazole-containing analogs exhibit broad-spectrum antimicrobial activity due to hydrophobic interactions with bacterial enzymes . Fluorinated derivatives (e.g., 1-(6-fluoropyridin-3-yl)ethanone) are explored for CNS penetration, leveraging fluorine’s small size and high electronegativity .

Synthetic Routes :

- Common methods include acylation of azines (e.g., chloroacetyl chloride with piperidine) and nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.